5-Methyl-3-methylidenehexanoic acid
Description
5-Methyl-3-methylidenehexanoic acid (IUPAC name: 5-methylhex-3-enoic acid) is a branched unsaturated carboxylic acid with the molecular formula C₇H₁₂O₂ and an average molecular mass of 128.171 g/mol . The compound features a double bond at the 3-position (denoted as "methylidene") and a methyl substituent at the 5-position of the hexanoic acid backbone. This structural configuration imparts unique physicochemical properties, including acidity, solubility, and reactivity, which differentiate it from analogous aliphatic acids.
Properties
CAS No. |
90252-88-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-methyl-3-methylidenehexanoic acid |
InChI |
InChI=1S/C8H14O2/c1-6(2)4-7(3)5-8(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
YSKNMQIWBNRHTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-methylidenehexanoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with a carbonyl compound to form the desired product . Another method involves the oxidation of primary alcohols or aldehydes to form carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often use catalysts and specific reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-methylidenehexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Methyl-3-methylidenehexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-methylidenehexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Table 1: Molecular Properties of 5-Methyl-3-methylidenehexanoic Acid and Analogs
Key Observations :
- Double Bond Configuration: The methylidene group in the target compound introduces a terminal double bond, whereas 5-methyl-3-hexenoic acid () has an internal double bond at position 3. This difference affects stability and reactivity; terminal alkenes are generally more reactive in addition reactions .
- Branching Effects: Methylethylhexanoic acid (, Entry 216) lacks unsaturation but features methyl and ethyl branches, which increase hydrophobicity compared to unsaturated analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- Acidity: The methylidene group in the target compound slightly enhances acidity compared to 5-methyl-3-hexenoic acid due to increased electron-withdrawing effects near the carboxyl group .
- Solubility: The unsaturated analogs exhibit higher water solubility than branched derivatives like methylethylhexanoic acid, which is attributed to reduced hydrophobic interactions in linear structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
